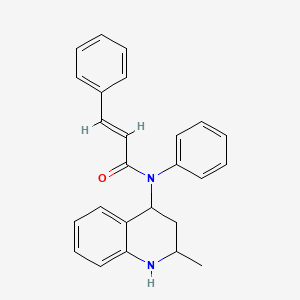
(E)-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N,3-diphenyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N,3-diphenyl-2-propenamide: is a chemical compound with the following structural formula:
This compound
It belongs to the class of acrylamides and contains both an aromatic quinoline ring and a phenyl group. The compound’s stereochemistry is defined by the E configuration around the double bond.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-methyl-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid with diphenylamine in the presence of a dehydrating agent (such as thionyl chloride or phosphorus pentachloride). The resulting intermediate is then cyclized to form the target compound.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., chloroform or dichloromethane). The choice of solvent and reaction temperature can influence the yield and purity of the product.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity:
(E)-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N,3-diphenyl-2-propenamide: undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding amine.
Substitution: The phenyl groups can be substituted using appropriate electrophiles.
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) over a metal catalyst (e.g., palladium on carbon).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides).
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to the formation of quinoline derivatives, while reduction produces the corresponding amine.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties due to its quinoline moiety. Research investigates its potential as an antimalarial, antiviral, or anticancer agent.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Its use in organic synthesis contributes to drug development and material science.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its quinoline ring.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, similar compounds include other quinoline derivatives and acrylamides. The uniqueness of this compound lies in its specific combination of structural features.
Properties
Molecular Formula |
C25H24N2O |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(E)-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C25H24N2O/c1-19-18-24(22-14-8-9-15-23(22)26-19)27(21-12-6-3-7-13-21)25(28)17-16-20-10-4-2-5-11-20/h2-17,19,24,26H,18H2,1H3/b17-16+ |
InChI Key |
JYTDIBJBHJOQQD-WUKNDPDISA-N |
Isomeric SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one](/img/structure/B11031645.png)
![methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11031648.png)
![8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid](/img/structure/B11031665.png)
![4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11031668.png)
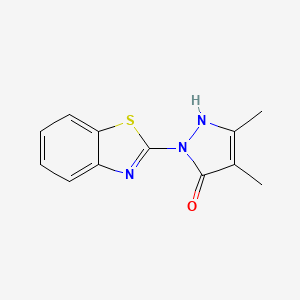
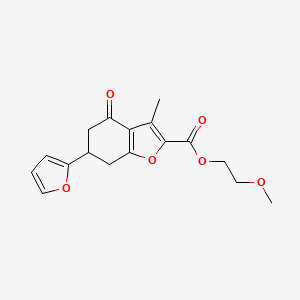
![5-benzoyl-6-phenyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11031678.png)
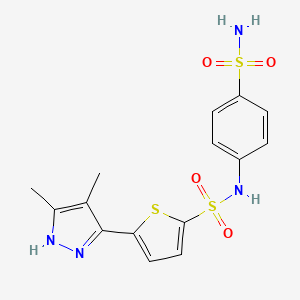
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11031691.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11031692.png)
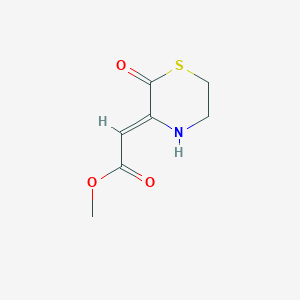
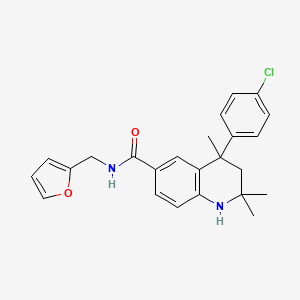
![Furan-2-yl{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11031702.png)
![N-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide](/img/structure/B11031709.png)
